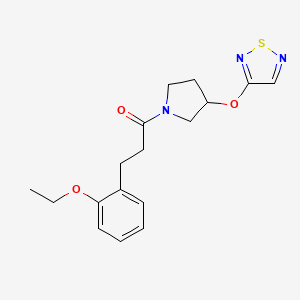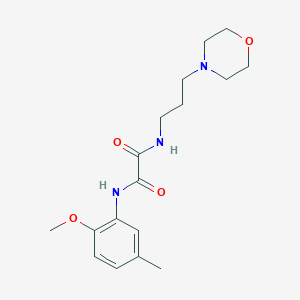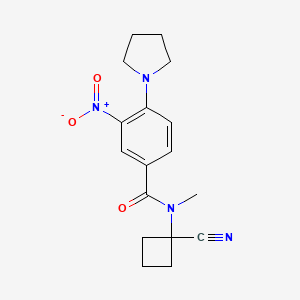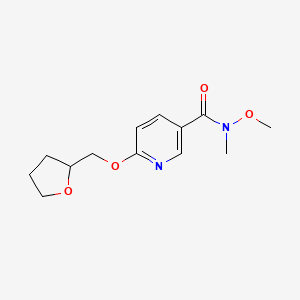
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one, also known as TEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TEP is a small molecule that belongs to the class of pyrrolidinyl-1-propanone derivatives and has been synthesized using various methods.
Scientific Research Applications
Applications in Synthesis and Antimicrobial Activities
Pharmaceutical Applications : Thiadiazole derivatives, including structures similar to the specified compound, have been investigated for their potential in treating migraines as alpha-subtype selective 5-HT-1D receptor agonists, showing fewer side effects in comparison to existing treatments (Habernickel, 2001).
Antimicrobial Activities : Research has shown that thiadiazole derivatives exhibit antimicrobial activities. For example, 2-ethoxy carbonyl methylene thiazol-4-one derivatives have been studied for their reactivity and potential antimicrobial properties against various bacterial and fungal isolates (Wardkhan et al., 2008).
Synthesis and Biological Activity Studies
Synthesis of Imidazo[1,2-a]pyridines : Studies have explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position for potential antiulcer applications. Although not directly targeting the specified compound, this research provides insight into the synthetic routes and biological activity assessments for compounds with thiadiazole structures (Starrett et al., 1989).
Electrochemical and Electrochromic Properties : The electrochemical synthesis and characterization of indene and 1,2,5-thiadiazole-based derivatives have revealed their potential in electrochromic applications. This study emphasizes the versatility of thiadiazole derivatives in developing materials with desirable electronic properties (Wu & Li, 2016).
Anticancer Activity and Synthetic Methodologies
Anticancer Activities : Research on arylazothiazoles and 1,3,4-thiadiazoles using novel catalysts has highlighted the synthesis of compounds with promising anticancer activities, indicating the potential therapeutic applications of thiadiazole derivatives in cancer treatment (Gomha et al., 2015).
Synthetic Approaches for Heterocycles : A versatile precursor, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has been utilized for synthesizing a variety of heterocycles, demonstrating the compound's utility in creating structurally diverse libraries with potential insecticidal properties (Fadda et al., 2017).
properties
IUPAC Name |
3-(2-ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-22-15-6-4-3-5-13(15)7-8-17(21)20-10-9-14(12-20)23-16-11-18-24-19-16/h3-6,11,14H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALJKFPVGRFWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734666.png)


methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2734669.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2734670.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734672.png)
![1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2734674.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2734677.png)

![1-(4-methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2734680.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(methoxyamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2734682.png)

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)